molecular formula C6H17O3PSi B1598602 Dimethyl trimethylsilylmethylphosphonate CAS No. 13433-42-6

Dimethyl trimethylsilylmethylphosphonate

Cat. No.: B1598602
CAS No.: 13433-42-6
M. Wt: 196.26 g/mol
InChI Key: QBHFBIHXALNDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl trimethylsilylmethylphosphonate is an organophosphorus compound with the chemical formula (CH₃)₃SiCH₂P(O)(OCH₃)₂. It is a colorless liquid primarily used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to participate in Wittig-type reactions and its role as a reactant in the synthesis of various organophosphorus compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl trimethylsilylmethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with dimethyl methylphosphonate. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl methylphosphonates. This method is favored due to its convenience, high yields, and mild reaction conditions. Microwave irradiation can be used to accelerate the BTMS silyldealkylation process, further enhancing the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis and other advanced techniques ensures high yield and purity, making the compound suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl trimethylsilylmethylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bromotrimethylsilane, chlorotrimethylsilane, and various carbonyl compounds. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile, dioxane, and dimethylformamide .

Major Products Formed

Major products formed from reactions involving this compound include terminal olefins, dimethyl methylphosphonate, methyl trimethylsilyl methylphosphonate, and dimethyl trimethylsilyl phosphate. These products are often obtained through Wittig-type reactions and other organophosphorus chemistry processes .

Mechanism of Action

The mechanism of action of dimethyl trimethylsilylmethylphosphonate involves the formation of phosphorus ylides via 1,3-silyl migration. This process allows the compound to participate in Wittig-type reactions, leading to the formation of terminal olefins and other products. The molecular targets and pathways involved in these reactions include carbonyl compounds and various organophosphorus intermediates .

Properties

IUPAC Name

dimethoxyphosphorylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFBIHXALNDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401762
Record name Dimethyl trimethylsilylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-42-6
Record name Dimethyl trimethylsilylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl trimethylsilylmethylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl trimethylsilylmethylphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl trimethylsilylmethylphosphonate
Reactant of Route 3
Dimethyl trimethylsilylmethylphosphonate
Reactant of Route 4
Reactant of Route 4
Dimethyl trimethylsilylmethylphosphonate
Reactant of Route 5
Dimethyl trimethylsilylmethylphosphonate
Reactant of Route 6
Reactant of Route 6
Dimethyl trimethylsilylmethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.